[1-(3-Methylthiophen-2-yl)ethyl](oxolan-2-ylmethyl)amine
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Overview
Description
1-(3-Methylthiophen-2-yl)ethylamine is a compound with the molecular formula C12H19NOS and a molecular weight of 225.35 g/mol . This compound contains a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur, and an oxolane ring, which is a five-membered ring containing oxygen. The presence of these heteroatoms imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylthiophen-2-yl)ethylamine typically involves the reaction of 3-methylthiophene with an appropriate alkylating agent to introduce the ethyl group. This is followed by the reaction with oxolane-2-carbaldehyde to form the oxolane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylthiophen-2-yl)ethylamine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxolane ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
1-(3-Methylthiophen-2-yl)ethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophen-2-yl)ethylamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the amine group can form hydrogen bonds with polar residues .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene.
Oxolane Derivatives: Compounds such as tetrahydrofuran and its derivatives.
Uniqueness
The uniqueness of 1-(3-Methylthiophen-2-yl)ethylamine lies in its combination of a thiophene ring and an oxolane ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C12H19NOS |
---|---|
Molecular Weight |
225.35 g/mol |
IUPAC Name |
1-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H19NOS/c1-9-5-7-15-12(9)10(2)13-8-11-4-3-6-14-11/h5,7,10-11,13H,3-4,6,8H2,1-2H3 |
InChI Key |
JXUPBQDPRPRUCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)NCC2CCCO2 |
Origin of Product |
United States |
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